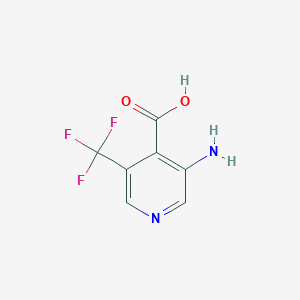
3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)isonicotinic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinic acid framework. One common method involves the nitration of 5-(trifluoromethyl)isonicotinic acid followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, nitration, and reduction, followed by purification techniques like recrystallization or chromatography to obtain the pure product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Amino-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
科学研究应用
3-Amino-5-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
作用机制
The mechanism by which 3-Amino-5-(trifluoromethyl)isonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
2-Amino-5-(trifluoromethyl)benzoic acid: Another isomer with the amino group at the second position.
3-Amino-5-methylisoxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Amino-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and amino groups on the isonicotinic acid framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H5F3N2O2 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC 名称 |
3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14) |
InChI 键 |
MQUJOBKUWJVKIU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)N)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


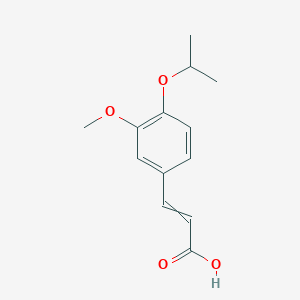
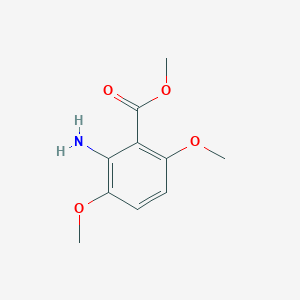
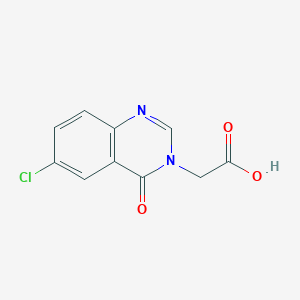
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
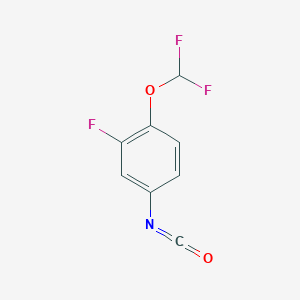
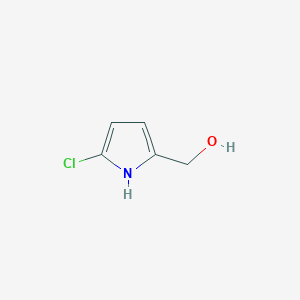
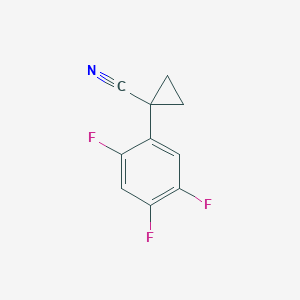
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
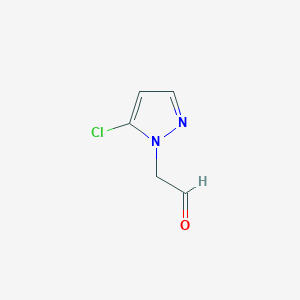
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
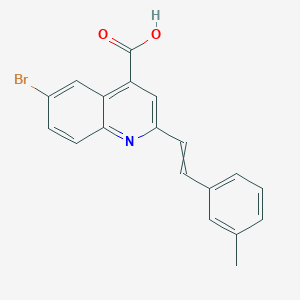

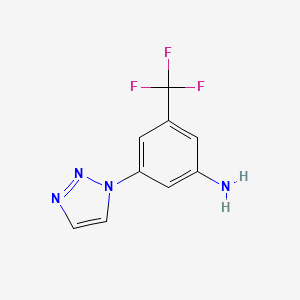
![N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440177.png)
